molecular formula C27H27ClN2O7 B13753585 (5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride CAS No. 127882-79-5

(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride

Cat. No.: B13753585
CAS No.: 127882-79-5
M. Wt: 527.0 g/mol
InChI Key: UCWYAMAHWNCEOU-TUHIZALYSA-N
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Description

The compound (5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including multiple aromatic rings and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzofurobenzodioxole core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the aminoanilino group: This step often involves nucleophilic substitution reactions.

    Attachment of the hydroxy-dimethoxyphenyl group: This can be accomplished through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

127882-79-5

Molecular Formula

C27H27ClN2O7

Molecular Weight

527.0 g/mol

IUPAC Name

(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride

InChI

InChI=1S/C27H26N2O7.ClH/c1-32-21-7-13(8-22(33-2)26(21)30)23-16-9-19-20(36-12-35-19)10-17(16)25(18-11-34-27(31)24(18)23)29-15-5-3-14(28)4-6-15;/h3-10,18,23-25,29-30H,11-12,28H2,1-2H3;1H/t18-,23+,24-,25+;/m0./s1

InChI Key

UCWYAMAHWNCEOU-TUHIZALYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)N.Cl

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)N.Cl

Origin of Product

United States

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